1-(3-Nitrobenzoyl)pyrrolidine

Descripción

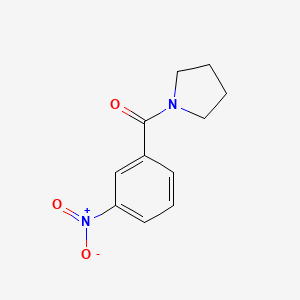

1-(3-Nitrobenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a nitrobenzoyl substituent at the nitrogen atom of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and biological relevance.

Propiedades

IUPAC Name |

(3-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-6-1-2-7-12)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAORXJOPNPLLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzoyl)pyrrolidine can be synthesized through various methods. One common approach involves the acylation of pyrrolidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Nitrobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-(3-Aminobenzoyl)pyrrolidine.

Substitution: Various substituted benzoyl pyrrolidines depending on the nucleophile used.

Oxidation: Pyrrolidone derivatives.

Aplicaciones Científicas De Investigación

1-(3-Nitrobenzoyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrobenzoyl)pyrrolidine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors, thereby modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(3-Nitrobenzoyl)pyrrolidine with structurally or functionally related pyrrolidine derivatives, focusing on substituent effects, biological activity, safety, and synthesis.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Notes:

- Biological Activity: The nitrobenzoyl group in this compound may confer distinct electronic properties compared to acylated analogs like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine. For example, nitro groups can enhance binding to enzymatic targets (e.g., α-glucosidase or P38 MAP kinase) via dipole interactions, as suggested by molecular docking studies on related compounds .

- Safety : QSAR analyses of similar acylated pyrrolidines (e.g., piperlonguminine) indicate structural alerts for toxicity, but read-across evaluations often predict negative outcomes . The nitro group in this compound may introduce new alerts (e.g., nitro-reduction metabolites), requiring further toxicological assessment.

- Synthesis : Synthesis routes for acylpyrrolidines typically involve acylation of pyrrolidine with acid chlorides or anhydrides. For example, 1-(5-methyl-thiadiazolyl)-pyrrolidin-2-ol was synthesized via nucleophilic substitution , a method adaptable to nitrobenzoyl derivatives.

Table 2: Key Research Findings on Pyrrolidine Derivatives

Actividad Biológica

1-(3-Nitrobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including inhibitory effects on various protein kinases, which are crucial targets in cancer therapy.

Chemical Structure

This compound is characterized by the following structural formula:

This compound features a pyrrolidine ring substituted with a 3-nitrobenzoyl group, which is essential for its biological activity.

The biological activity of this compound is primarily linked to its interaction with protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that is vital for regulating various cellular functions including cell growth, differentiation, and metabolism.

Inhibition of Protein Kinases

Research indicates that this compound exhibits inhibitory activity against several key protein kinases involved in tumor progression:

- EGFR (Epidermal Growth Factor Receptor) : Overexpression is associated with various cancers.

- AKT (Protein Kinase B) : Plays a significant role in cell survival and proliferation.

- FGFR (Fibroblast Growth Factor Receptor) : Implicated in tumor angiogenesis and metastasis.

These interactions suggest that the compound may have therapeutic potential in treating cancers characterized by aberrant kinase activity.

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, this compound has been shown to inhibit the proliferation of cancer cell lines through the downregulation of AKT signaling pathways. For instance, studies demonstrated a significant reduction in cell viability in breast cancer cell lines treated with this compound.

- Animal Models : Preclinical studies using xenograft models have indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Target Kinase |

|---|---|---|

| Cell Viability Reduction | Significant decrease | AKT |

| Tumor Growth Inhibition | Reduced tumor size | EGFR, FGFR |

| Apoptosis Induction | Increased apoptotic markers | Various (indirectly via AKT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.